methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound featuring a dihydroisoquinoline core substituted with a methyl ester at position 2 and a 3-(4-(methylsulfonyl)phenyl)propanamido group at position 5. The methylsulfonyl moiety introduces strong electron-withdrawing properties, while the propanamido linker provides conformational flexibility.
Properties
IUPAC Name |
methyl 7-[3-(4-methylsulfonylphenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)23-12-11-16-6-7-18(13-17(16)14-23)22-20(24)10-5-15-3-8-19(9-4-15)29(2,26)27/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVRQUSVVVGZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins, thereby alleviating inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, key mediators of inflammation. This results in a decrease in inflammation and associated symptoms.
Pharmacokinetics
In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied for these compounds.
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, thereby alleviating inflammation. Some compounds have shown good anti-inflammatory activity and were found to be safe regarding ulcerogenic liability.
Biological Activity
Methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its isoquinoline backbone, which is known for various pharmacological activities. The presence of a methylsulfonyl group enhances its solubility and bioavailability, which are critical for therapeutic efficacy.
Anticancer Properties
Research indicates that derivatives of isoquinoline compounds often exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in tumor proliferation. In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cell lines such as MCF-7 and A549 with IC50 values significantly lower than standard treatments like Gefitinib .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | EGFR inhibition |
| Related Isoquinoline Derivative | A549 | 0.87 | Apoptosis induction |
Enzyme Inhibition
The compound also shows promise as an acetylcholinesterase (AChE) inhibitor, which is vital for treating neurodegenerative diseases like Alzheimer's. In vitro assays revealed that thiazolidinones with similar structures inhibited AChE activity effectively, suggesting a potential for the isoquinoline derivative to exhibit similar properties .
Case Studies
- Antitumor Activity : A study involving a series of isoquinoline derivatives showed that modifications at the 7-position significantly increased antiproliferative effects against various cancer cell lines. The methylsulfonyl substitution was particularly noted for enhancing activity against resistant cell lines .
- Cholinesterase Inhibition : Another research effort focused on the synthesis of thiazolidinones derived from methylsulfonylphenyl moieties demonstrated significant AChE inhibition with promising kinetic profiles. The findings suggest that compounds with similar frameworks could be effective in managing cognitive decline associated with Alzheimer's disease .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes like EGFR and AChE. These studies indicated strong interactions through hydrogen bonding and hydrophobic interactions, supporting the experimental findings regarding its biological activities .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit anticancer properties. For example, studies have demonstrated that certain quinoline sulfonamide derivatives act as tubulin polymerization inhibitors, which is crucial for cancer cell proliferation. The inhibition of tubulin polymerization disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Optimization of Pharmacological Properties
SAR studies are essential for optimizing the pharmacological properties of isoquinoline derivatives. By modifying various substituents on the this compound structure, researchers can identify which modifications enhance biological activity and reduce toxicity. For instance, alterations in the propanamide moiety can significantly affect the compound's ability to inhibit cancer cell proliferation .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues in the Dihydroisoquinoline Family
Key Observations:
Substituent Bulk and Flexibility: The target compound’s 3-(4-(methylsulfonyl)phenyl)propanamido group is bulkier and more flexible than the cyclopropanecarboxamido group in , which may enhance target binding through adaptable conformations.
Electronic Effects :
- The methylsulfonyl group in the target compound is a stronger electron-withdrawing group than the methoxy group in or the isobutoxy group in , which could stabilize charge interactions in binding pockets .
Metabolic Stability :
Functional Group Impact on Physicochemical Properties
Preparation Methods
Modified Pomeranz–Fritsch Protocol
- Starting material : A benzaldehyde dimethylacetal derivative substituted with a nitro or amino group at position 7.
- Reagents : TMSOTf (1.2 equiv), 2,6-lutidine (2.0 equiv) in dichloromethane at −40°C.
- Reaction time : 12–24 hours.
- Yield : 60–75%.
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | TMSOTf, 2,6-lutidine, CH₂Cl₂, −40°C | DHIQ acetal | 70 |
The nitro group at position 7 is subsequently reduced to an amine using hydrogenation (H₂, Pd/C) or catalytic transfer hydrogenation (NH₄HCO₂, Pd/C).
Synthesis of the 3-(4-(Methylsulfonyl)phenyl)propanamide Side Chain
The propanamido side chain requires preparing 3-(4-(methylsulfonyl)phenyl)propanoic acid, followed by activation for amide coupling.
Sulfonyl Group Introduction
Propanoic Acid Synthesis
- Aldol condensation : 4-(Methylsulfonyl)benzaldehyde reacts with malonic acid in pyridine.
- Decarboxylation : Heating under reflux yields 3-(4-(methylsulfonyl)phenyl)propanoic acid.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | H₂O₂, AcOH, 60°C | 4-(Methylsulfonyl)benzaldehyde | 95 |
| 2 | Malonic acid, pyridine, reflux | Propanoic acid | 78 |
Amide Coupling at Position 7
The final step involves coupling 3-(4-(methylsulfonyl)phenyl)propanoic acid with the DHIQ methyl ester’s amine group.
Activation and Coupling
- Activation reagent : HATU (1.1 equiv), DIPEA (3.0 equiv) in DMF.
- Conditions : Room temperature, 12 hours.
- Yield : 65–70%.
Optimization :
- Lower temperatures (0°C) reduce epimerization.
- Purification via column chromatography (hexane/ethyl acetate) enhances purity (>99%).
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, DHIQ-H), 3.72 (s, 3H, OCH₃), 3.18 (s, 3H, SO₂CH₃).
- ESI-MS : m/z 459.2 [M+H]⁺.
Industrial-Scale Considerations
The one-pot method described in patent CN110845410A demonstrates scalability:
- Key features :
- Phosphotungstic acid catalysis accelerates cyclization.
- Solvent recycling reduces waste.
- Throughput : 80% yield on kilogram scale.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
